molecular formula C14H21N3O3S2 B1392580 tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate CAS No. 1265962-95-5

tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate

Cat. No.: B1392580
CAS No.: 1265962-95-5
M. Wt: 343.5 g/mol
InChI Key: ZWBXJLJDOFZTQC-UHFFFAOYSA-N
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Description

tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its core structure, featuring a thiazole and a thiazolidine ring, is commonly found in pharmacologically active compounds. This bifunctional molecule serves as a key building block, designed to connect an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting ligand, thereby facilitating the targeted degradation of the POI via the ubiquitin-proteasome system. The tert-butyloxycarbonyl (Boc) group provides a critical protective handle for the thiazolidine nitrogen, allowing for selective deprotection and further functionalization under mild acidic conditions during multi-step synthetic routes. Researchers utilize this compound in the development of novel degrader molecules for challenging targets, such as kinases and transcription factors, that are often considered undruggable by conventional small-molecule inhibitors. Its application is central to advancing chemical biology and drug discovery programs focused on targeted protein degradation, a rapidly growing therapeutic modality.

Properties

IUPAC Name

tert-butyl 4-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoyl]-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-9-16-10(6-22-9)5-15-12(18)11-7-21-8-17(11)13(19)20-14(2,3)4/h6,11H,5,7-8H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBXJLJDOFZTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2CSCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, the thiazole ring in the compound can bind to enzyme active sites, inhibiting or activating their functions. This interaction is crucial for studying enzyme kinetics and understanding the regulatory mechanisms of various biochemical processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. This compound can also modulate gene expression by binding to transcription factors or DNA sequences, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit or activate key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy production and metabolism.

Biological Activity

The compound tert-butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer, antimicrobial, and enzyme inhibitory effects, supported by recent research findings.

  • Molecular Formula : C14H21N3O3S
  • CAS Number : 1265962-95-5
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)1.52 - 6.31
HT29 (Colon)Not specified
Jurkat (Leukemia)Not specified

The structure activity relationship (SAR) indicates that the thiazole moiety is crucial for its cytotoxic effects. The presence of electron-donating groups enhances its activity against cancer cells. Molecular dynamics simulations have shown that this compound interacts with target proteins primarily through hydrophobic contacts, which is essential for its anticancer efficacy .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In a study evaluating thiazole derivatives:

Bacterial Strain Inhibition (%) Concentration (µg/mL)
Staphylococcus aureus80.6950
Klebsiella pneumoniae79.4650

These results suggest that the compound can significantly inhibit bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent .

3. Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase (CA) enzymes has been a focus of research due to their role in various physiological processes and diseases:

Enzyme Type IC50 (nM) Selectivity
CA IX10.93 - 25.06High selectivity over CA II

The inhibition of CA IX has implications for cancer therapy as it is often overexpressed in tumors. The ability to selectively inhibit CA IX while sparing CA II suggests a favorable therapeutic profile for this compound in cancer treatment .

Case Studies

Several case studies have reinforced the biological activity of thiazole derivatives:

  • Study on MDA-MB-231 Cells : A study demonstrated that compounds similar to tert-butyl thiazolidine derivatives induced apoptosis in breast cancer cells significantly more than standard treatments like staurosporine, indicating their potential as effective anticancer agents .
  • Antimicrobial Efficacy : Another investigation into thiazole derivatives showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, with specific compounds exhibiting over 80% inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous derivatives from literature and patents.

Functional Group and Scaffold Variations

Compound Name Key Structural Features Biological/Functional Relevance Reference
Target Compound (1265962-95-5) Thiazolidine core, tert-butyl carbamate, 2-methylthiazole amide Potential intermediate for drug synthesis; tert-butyl enhances stability .
tert-Butyl 4-({[(4S)-3-[[1-(4-methoxyphenyl)cyclopentyl]carbonyl]-1,3-thiazolidin-4-yl]carbonyl}amino)-1H-indazole-1-carboxylate Thiazolidine fused with indazole, cyclopentyl carbonyl, 4-methoxyphenyl Intermediate in kinase inhibitor synthesis; bulky substituents may affect solubility .
2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride Propanoic acid backbone, thiazole-methylamino group, hydrochloride salt Amino acid derivative; charged form may improve aqueous solubility for formulation .
MPEP (2-methyl-6-(phenylethynyl)pyridine) Pyridine core, phenylethynyl substituent mGluR5 antagonist with anxiolytic effects; lacks thiazole/thiazolidine but shares methyl groups .
Impurity-I (1,3-thiazol-5-yl-methyl carbamate derivative) Thiazole-methyl carbamate, complex branched peptide-like chain Pharmaceutical impurity; highlights stability challenges of thiazole-containing molecules .

Q & A

Q. Where can researchers access reliable synthetic protocols for tert-butyl-protected intermediates?

  • Literature : Peer-reviewed journals (e.g., Synthesis, Journal of Organic Chemistry) provide validated procedures, such as ’s tert-butyl carbamate synthesis .
  • Databases : PubChem () offers spectral data and synthetic routes for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate

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